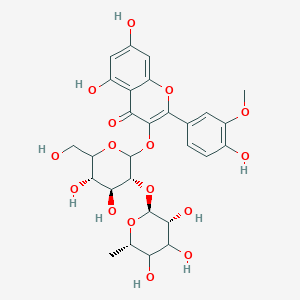

Isorhamnetin 3-O-neohespeidoside

Description

Distribution in Medicinal Plants and Dietary Sources

Isorhamnetin (B1672294) 3-O-neohesperidoside has been isolated from the leaves of Acacia salicina. tandfonline.comnih.gov Research has highlighted the antioxidant and antigenotoxic activities of this compound from A. salicina. tandfonline.comnih.govnih.gov Studies have demonstrated its ability to inhibit xanthine (B1682287) oxidase and scavenge superoxide (B77818) anions. nih.govresearchgate.net Furthermore, it has shown protective effects against DNA damage induced by hydroxyl radicals. tandfonline.comnih.gov

Typha angustifolia, commonly known as Puhuang in Chinese medicine, is another source of Isorhamnetin 3-O-neohesperidoside. caymanchem.comnih.govnih.gov In traditional Chinese medicine, Puhuang has been utilized for various health concerns. nih.gov The compound isolated from T. angustifolia has been noted for its antioxidant and osteoclastogenic activities. medchemexpress.com

The prickly pear cactus, Opuntia ficus-indica, contains Isorhamnetin 3-O-neohesperidoside among its various phenolic compounds. mdpi.comkoreamed.org The fruit pulp, in particular, is a source of isorhamnetin glycosides. mdpi.com Research has explored the potential of isorhamnetin derivatives from this plant in relation to metabolic health. sonoma.edu Other related compounds, such as isorhamnetin-3-O-glucosyl-rhamnoside, have also been isolated from O. ficus-indica and studied for their biological activities. nih.gov

Ginkgo biloba is a well-known medicinal plant rich in flavonoids. Isorhamnetin, the aglycone of Isorhamnetin 3-O-neohesperidoside, has been identified as one of the flavonols in Ginkgo biloba. nih.gov While the direct detection of the 3-O-neohesperidoside form is not explicitly detailed in the provided search results, the presence of the aglycone suggests the potential for its glycosides to be present.

Calendula officinalis, or marigold, is another botanical source of isorhamnetin derivatives. researchgate.netnih.gov Studies have identified various isorhamnetin glycosides in the florets of this plant. researchgate.netresearchgate.net While specific mention of Isorhamnetin 3-O-neohesperidoside is present, other related compounds like isorhamnetin-3-O-glucoside and its acetylated derivatives have also been characterized. researchgate.netnih.gov The flavonoid profile, including isorhamnetin glycosides, has been linked to the plant's traditional uses. nih.gov

Data on Isorhamnetin 3-O-neohesperidoside and Related Compounds

| Plant Source | Compound | Part of Plant | Research Focus |

| Acacia salicina | Isorhamnetin 3-O-neohesperidoside | Leaves | Antioxidant, Antigenotoxic |

| Typha angustifolia | Isorhamnetin 3-O-neohesperidoside | Pollen (Puhuang) | Antioxidant, Osteoclastogenic |

| Opuntia ficus-indica | Isorhamnetin glycosides | Fruit pulp | Metabolic health, Apoptosis induction |

| Hippophae rhamnoides | Isorhamnetin and its glycosides | Seeds, Fruit, Leaves | Anti-tumor, Intestinal barrier function |

| Ginkgo biloba | Isorhamnetin (aglycone) | Not specified | Neuronal differentiation |

| Calendula officinalis | Isorhamnetin glycosides | Florets | Anti-acetylcholinesterase |

Structure

3D Structure

Properties

Molecular Formula |

C28H32O16 |

|---|---|

Molecular Weight |

624.5 g/mol |

IUPAC Name |

3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |

InChI Key |

QHLKSZBFIJJREC-KPMXSVFISA-N |

Isomeric SMILES |

C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing of Isorhamnetin 3 O Neohesperidoside

Distribution in Medicinal Plants and Dietary Sources

Isolation from Iris hookeriana

Iris hookeriana, a member of the Iridaceae family, has been identified as a source of Isorhamnetin (B1672294) 3-O-neohesperidoside. In a study utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) guided isolation techniques, this compound was isolated for the first time from the rhizomes of the plant. This research highlighted that alongside known compounds like piceid and iridin, Isorhamnetin 3-O-neohesperidoside was one of four constituents identified for the first time in this species, all of which demonstrated strong antioxidant potential.

Identification in Salicornia fruticosa

The halophytic plant Salicornia fruticosa, belonging to the Chenopodiaceae family, is another confirmed source of this flavonoid. Investigations into the chemical composition of its methanolic extract led to the isolation and identification of seven major flavonoids. ekb.egekb.eg Among them was Isorhamnetin 3-O-neohesperidoside, which was identified using various spectroscopic and chemical methods, including UV, 1H NMR, and 13C NMR spectroscopy. ekb.egekb.eg This was the first time the compound, along with several other isorhamnetin derivatives, was reported in this particular plant. ekb.eg

Detection in Alhagi maurorum

Alhagi maurorum, commonly known as camelthorn, and its close relatives have been found to contain Isorhamnetin 3-O-neohesperidoside. Research on the aerial parts of Alhagi graecorum specifically reported the presence of isorhamnetin 3-O-glucosyl neohesperidoside. Further studies focusing on camelthorn have identified Isorhamnetin 3-neohesperidoside as a major component.

Reports in the Lablab Genus

Within the Fabaceae family, Lablab purpureus (hyacinth bean) has been documented as a source of Isorhamnetin 3-O-neohesperidoside. A comprehensive analysis of flavonoids from Flos Dolichoris Lablab (the flower of the hyacinth bean) successfully isolated seven different flavonoids. Isorhamnetin 3-O-neohesperidoside was one of the compounds identified, marking the first report of its isolation from the Lablab genus. More recent metabolic profiling of seeds from five local varieties of Lablab purpureus also detected the presence of this compound, confirming its distribution within the species.

Isolation from Typha latifolia

The leaves of Typha latifolia, commonly known as broadleaf cattail, have been shown to contain Isorhamnetin 3-O-neohesperidoside. In an investigation of the butanol-soluble fraction of a methanol (B129727) extract from the plant's leaves, two isorhamnetin glycosides were isolated. Through chemical and spectral analysis, one of these was definitively identified as Isorhamnetin 3-O-neohesperidoside, representing the first report of its occurrence in this plant. The pollen of the related species, Typha angustifolia, is also a well-known source of this compound. medchemexpress.comcaymanchem.commedchemexpress.comadooq.comscispace.com

Table 1: Botanical Sources and Findings for Isorhamnetin 3-O-neohesperidoside

| Plant Species | Family | Part(s) Studied | Key Findings |

|---|---|---|---|

| Iris hookeriana | Iridaceae | Rhizomes | First-time isolation from this species; demonstrated antioxidant potential. |

| Salicornia fruticosa | Chenopodiaceae | Aerial parts | Identified as one of seven major flavonoids; first report in the plant. ekb.eg |

| Alhagi maurorum | Fabaceae | Aerial parts | Detected as a major flavonoid component. |

| Lablab purpureus | Fabaceae | Flowers, Seeds | First-time isolation from the genus; confirmed in multiple varieties. |

| Typha latifolia | Typhaceae | Leaves | Isolated and characterized; first report of isorhamnetin glycosides in the plant. |

Biological Significance of Isorhamnetin 3-O-neohesperidoside in Plant Physiology

While much of the research on Isorhamnetin 3-O-neohesperidoside has focused on its pharmacological effects in humans and animals, its role within the plants that produce it is understood through the broader functions of its chemical class, the flavonoids. Flavonoids are a diverse group of secondary metabolites that are crucial for a plant's survival and interaction with its environment. mdpi.comfrontiersin.orgnih.gov

The primary functions of flavonoids like Isorhamnetin 3-O-neohesperidoside in plant physiology are multifaceted:

Protection Against Abiotic Stress: Flavonoids are vital for protecting plants from environmental stressors. nih.gov One of their most critical roles is providing UV photoprotection. frontiersin.orgyoutube.com They accumulate in the epidermal layers of leaves and stems, where they absorb harmful UV-B radiation, thus shielding the plant's sensitive tissues and DNA from damage. Their antioxidant properties also help plants combat oxidative stress generated by factors such as drought, high salinity, and extreme temperatures by scavenging reactive oxygen species (ROS). nih.govnih.gov

Defense Against Biotic Threats: Plants synthesize flavonoids as a defense mechanism against pathogens (like fungi and bacteria) and herbivores. nih.govnih.gov These compounds can act as phytoalexins, which are antimicrobial substances produced in response to infection, or as antifeedants that deter insects and other animals by altering the taste or toxicity of the plant tissue. frontiersin.orgnih.gov

Signaling and Regulation: Flavonoids function as important signaling molecules in various plant processes. frontiersin.org They play a role in the establishment of symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia bacteria. frontiersin.org Additionally, they are involved in regulating plant development, including pollen fertility and auxin transport, which is a key hormone for plant growth. frontiersin.orgnih.gov

Pollinator Attraction: Although flavonols like isorhamnetin are generally colorless or pale yellow, they can act as co-pigments, modifying and stabilizing the colors produced by other flavonoids like anthocyanins. This interaction helps create the diverse range of flower colors that attract specific pollinators, ensuring successful reproduction. whiterose.ac.uk

In essence, the presence of Isorhamnetin 3-O-neohesperidoside in plants like Iris hookeriana and Typha latifolia is part of a sophisticated chemical defense and signaling system. The glycosylation of the isorhamnetin molecule (the addition of the neohesperidose sugar) can alter its solubility, stability, and localization within the plant cell, allowing it to be stored in the vacuole and transported to specific sites where it is needed. nih.gov

Isolation and Purification Methodologies for Isorhamnetin 3 O Neohesperidoside

Conventional Extraction Techniques

The initial step in obtaining Isorhamnetin (B1672294) 3-O-neohesperidoside from natural sources typically involves extraction from the plant matrix. This process aims to liberate the compound from the cellular structures into a solvent.

Solvent-Based Extraction Approaches

Solvent extraction remains a fundamental and widely employed method for the initial recovery of flavonoids, including Isorhamnetin 3-O-neohesperidoside, from plant materials. mdpi.commdpi.com The choice of solvent is critical and is largely dictated by the polarity of the target compound. mdpi.com For flavonoid glycosides like Isorhamnetin 3-O-neohesperidoside, which are relatively polar, mixtures of alcohol and water are commonly utilized. mdpi.com

A prevalent practice involves the use of aqueous ethanol (B145695) or methanol (B129727). researchgate.net For instance, flavonoids from sea buckthorn (Hippophae rhamnoides L.), a known source of isorhamnetin glycosides, are often extracted using 70-85% ethanol or methanol. researchgate.net The solid-to-liquid ratio, temperature, and duration of extraction are key parameters that are optimized to enhance the yield. researchgate.net In one study, seed residues of Hippophae rhamnoides ssp. sinensis were extracted with an ethanol/water mixture (2:1, v/v) with the aid of ultrasonication. nih.gov Another approach for extracting flavonoids from sea buckthorn pomace utilized a 48% ethanol concentration. mdpi.com

The selection of the solvent system is crucial for maximizing the extraction efficiency. Methanolic and water extracts of sea buckthorn fruits have been shown to contain significant amounts of isorhamnetin glycosides. researchgate.net The general principle of "like dissolves like" governs this process, where the polarity of the solvent is matched with that of the target flavonoids. mdpi.com

Chromatographic Separation Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of Isorhamnetin 3-O-neohesperidoside.

Column Chromatography Applications

Column chromatography is a classical and versatile technique used for the purification of flavonoids from crude extracts. This method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. For the purification of flavonoids from sea buckthorn pomace extract, macroporous resin AB-8 has been employed. mdpi.com The crude extract, dissolved in deionized water, is mixed with the activated resin for static adsorption, followed by concentration. mdpi.com Similarly, flavonoids from the seed residues of Hippophae rhamnoides ssp. sinensis were purified using AB-8 macroporous resin after the initial ethanol extraction. nih.gov

Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

For achieving high purity of the target compound, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, allowing for fine separation of components. While specific details on the semi-preparative HPLC isolation of Isorhamnetin 3-O-neohesperidoside are not extensively documented in the provided results, it is a standard method for purifying flavonoid glycosides to a high degree. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Isorhamnetin 3-O-neohesperidoside in rat plasma, which employed a C18 column and an isocratic elution with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov This analytical method highlights the amenability of this compound to HPLC separation.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient liquid-liquid partition chromatography technique for the separation and purification of natural products, including flavonoid glycosides. nih.govmdpi.commdpi.com A key advantage of HSCCC is the elimination of a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.govmdpi.com

HSCCC has been successfully applied for the preparative isolation of various flavonoid glycosides. mdpi.com For instance, a method was established for the extraction and isolation of three flavonoid glycosides from Flos Sophorae Immaturus using ultrasonic-assisted extraction followed by HSCCC. researchgate.net The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. mdpi.comresearchgate.net For the purification of flavonoids from mulberry leaves, a solvent system of ethyl acetate:n-butanol:water (4:1:5) was selected. mdpi.com In another study, a new solvent system composed of TBME-BuOH-ACN-H2O (1:2:1:5, v/v/v/v) was used for the separation of saponins, demonstrating the versatility of HSCCC in separating different classes of natural compounds. pan.olsztyn.pl The ability to handle large sample sizes and achieve high recovery makes HSCCC a valuable tool for obtaining pure Isorhamnetin 3-O-neohesperidoside. nih.govmdpi.com

Advanced Isolation Protocols

Modern extraction techniques are continually being developed to improve efficiency, reduce solvent consumption, and shorten extraction times. mdpi.comfrontiersin.org These "green extraction" techniques are increasingly being applied to the isolation of flavonoids. frontiersin.org

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two such advanced methods. mdpi.com UAE utilizes ultrasonic waves to induce cavitation, which disrupts cell walls and enhances the diffusion of solutes. mdpi.comresearchgate.net For example, the extraction of flavonoids from Hippophae rhamnoides ssp. sinensis seed residues was assisted by ultrasonication. nih.gov Another study optimized an ultrasonic-enzymatic-assisted extraction (UEAE) method for flavonoids from sea buckthorn pomace, which was found to be more effective than solvent extraction alone, UAE, or enzymatic-assisted extraction (EAE). mdpi.com

These advanced protocols, often used in combination with efficient chromatographic techniques like HSCCC, provide powerful strategies for the isolation of Isorhamnetin 3-O-neohesperidoside from complex plant matrices.

Bioassay-Guided Fractionation and Isolation

Bioassay-guided fractionation is a pivotal strategy for isolating bioactive natural products. This approach systematically partitions complex plant extracts into simpler fractions, with each fraction being evaluated for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the context of Isorhamnetin 3-O-neohesperidoside, this methodology has been instrumental. For instance, studies focusing on the antioxidant properties of plant extracts have utilized this technique. The process typically begins with the crude extract of a plant known to contain the compound, such as Acacia salicina. nih.gov The extract is then subjected to a series of chromatographic separations.

A common initial step involves solvent-solvent partitioning to separate compounds based on their polarity. This is often followed by column chromatography using stationary phases like silica (B1680970) gel or Sephadex, and a gradient of mobile phases with increasing polarity. The resulting fractions are then tested for their ability to inhibit enzymes like xanthine (B1682287) oxidase or to scavenge free radicals. medchemexpress.comnih.govcaymanchem.com

Fractions exhibiting potent activity are selected for further purification, often employing more advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This iterative process of separation and bioassay ultimately leads to the isolation of the pure Isorhamnetin 3-O-neohesperidoside. The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

One study successfully isolated Isorhamnetin 3-O-neohesperidoside from the leaves of Acacia salicina and subsequently evaluated its antigenotoxic and antioxidant activities. mdpi.com The compound was identified as a potent inhibitor of xanthine oxidase and an effective scavenger of superoxide (B77818) anions. caymanchem.commdpi.com Another investigation identified anti-nociceptive constituents from the pollen of Typha angustifolia using an effect-directed fractionation approach. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Guided Isolation

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and efficient tool for the targeted isolation of natural products. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

In the isolation of Isorhamnetin 3-O-neohesperidoside, LC-MS plays a crucial role in rapidly identifying the presence of the target compound in complex mixtures. By monitoring for the specific mass-to-charge ratio (m/z) of Isorhamnetin 3-O-neohesperidoside, researchers can pinpoint the exact fractions containing the compound of interest, thereby streamlining the purification process. The deprotonated molecule [M-H]⁻ of Isorhamnetin 3-O-neohesperidoside appears at an m/z of 623.1615. scispace.com

The process typically involves an initial extraction of the plant material, followed by a preliminary chromatographic separation. The resulting fractions are then analyzed by LC-MS. The chromatograms are screened for the characteristic m/z value of Isorhamnetin 3-O-neohesperidoside. Fractions that show a strong signal for this specific mass are then pooled and subjected to preparative HPLC for final purification.

A study detailing the metabolic profiling of Isorhamnetin 3-O-neohesperidoside utilized ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) to identify the compound and its metabolites. scispace.com This highlights the precision of LC-MS in distinguishing between closely related flavonoid glycosides. Furthermore, a highly sensitive LC-MS/MS method was developed for the determination of Isorhamnetin 3-O-neohesperidoside in rat plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov This method employed a C18 column for separation and mass spectrometry for detection in the multi-reaction-monitoring mode. nih.gov

Analytical Techniques for Characterization and Quantification of Isorhamnetin 3 O Neohesperidoside

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of Isorhamnetin (B1672294) 3-O-neohesperidoside. These techniques provide critical information about its chemical bonds, functional groups, and the spatial arrangement of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to identify the presence of the flavonoid chromophore in Isorhamnetin 3-O-neohesperidoside. The UV spectrum of this compound, typically recorded in methanol (B129727), exhibits two characteristic absorption maxima. Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring), while Band II, at a shorter wavelength, corresponds to the benzoyl system (A-ring). For Isorhamnetin 3-O-neohesperidoside, these bands are observed at approximately 254 nm and 355 nm. caymanchem.com The addition of specific shift reagents can provide further structural information. For instance, a bathochromic shift in Band I upon the addition of sodium methoxide (B1231860) (NaOMe) indicates the presence of a free 4'-hydroxyl group. mdpi.com Similarly, a small bathochromic shift in Band II with sodium acetate (B1210297) (NaOAc) suggests a free 7-hydroxyl group. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the Isorhamnetin 3-O-neohesperidoside molecule. The IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds. Characteristic absorption bands for this compound include those for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, and aromatic (C=C) bonds of the phenyl groups. mdpi.com For example, a broad absorption band in the region of 3400 cm⁻¹ is indicative of the hydroxyl groups, while a sharp peak around 1650 cm⁻¹ is characteristic of the conjugated carbonyl group. mdpi.com The presence of an ester carbonyl, if a hydroxyl group were acylated, would be indicated by a band around 1725 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of Isorhamnetin 3-O-neohesperidoside. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals in the ¹H NMR spectrum of Isorhamnetin 3-O-neohesperidoside include those for the aromatic protons of the A and B rings, the anomeric protons of the sugar moieties, and the methoxy (B1213986) group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons and their chemical shifts, which are indicative of their functional groups. The spectrum of Isorhamnetin 3-O-neohesperidoside will show signals for the carbonyl carbon, aromatic carbons, and the carbons of the sugar units. mdpi.com For instance, the signal for the C-4 carbonyl carbon typically appears downfield around δ 177 ppm. researchgate.net The chemical shifts of the sugar carbons confirm the nature of the monosaccharides and their linkage.

Interactive Data Table: Representative NMR Data for Isorhamnetin Aglycone

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 147.26 | - |

| 3 | 133.98 | - |

| 4 | 177.32 | - |

| 5 | 156.61 | - |

| 6 | 94.07 | 6.16 (d, J=2.1 Hz) |

| 7 | 172.96 | - |

| 8 | 99.26 | 6.39 (d, J=1.8 Hz) |

| 9 | 149.78 | - |

| 10 | 101.68 | - |

| 1' | 115.46 | - |

| 2' | 103.28 | 7.6 (d, J=2.1 Hz) |

| 3' | 122.48 | - |

| 4' | 120.60 | - |

| 5' | 104.04 | 6.84 (s) |

| 6' | 112.69 | 7.57 (d, J=2.1 Hz) |

| 3'-OCH₃ | 55.71 | 3.8 (s) |

Note: The chemical shifts are illustrative and can vary slightly depending on the solvent and experimental conditions. The ¹H NMR data corresponds to the protons attached to the respective carbons. mdpi.comekb.eg

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of Isorhamnetin 3-O-neohesperidoside. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Isorhamnetin 3-O-neohesperidoside, the deprotonated molecule [M-H]⁻ is often observed in negative ion mode. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern can reveal the sequence of the sugar units and their attachment to the aglycone. nih.govbiocrick.com For example, the loss of the rhamnose and glucose units can be observed, leading to the formation of the isorhamnetin aglycone fragment. nih.gov

Chromatographic Quantification Methods

Chromatographic techniques are essential for the separation and quantification of Isorhamnetin 3-O-neohesperidoside from complex matrices such as plant extracts and biological fluids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of Isorhamnetin 3-O-neohesperidoside. mdpi.com The method typically employs a reversed-phase C18 column and a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent like methanol or acetonitrile (B52724). mdpi.com Detection is commonly performed using a UV detector set at the absorption maximum of the compound (around 355 nm) or a diode-array detector (DAD) which can acquire the entire UV spectrum. caymanchem.commdpi.com The concentration of Isorhamnetin 3-O-neohesperidoside in a sample is determined by comparing its peak area to that of a known concentration of a reference standard. LC-MS/MS methods have also been developed for more sensitive and selective quantification, particularly in pharmacokinetic studies. nih.gov

Interactive Data Table: Typical HPLC Parameters for Isorhamnetin 3-O-neohesperidoside Quantification

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water (e.g., with formic acid or acetic acid) and methanol or acetonitrile. A common isocratic mobile phase is 10 mmol·L⁻¹ ammonium (B1175870) acetate buffer/methanol (20:80, v/v). nih.gov |

| Flow Rate | Typically in the range of 0.5-1.0 mL/min. |

| Detection | UV at ~355 nm or DAD for spectral analysis. |

| Injection Volume | Varies depending on the concentration and sensitivity required. |

| Internal Standard | Rutin is often used as an internal standard for quantitative analysis. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a cornerstone for the analysis of Isorhamnetin 3-O-neohesperidoside. This high-resolution separation technique offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including shorter analysis times, improved resolution, and greater sensitivity. In a typical UPLC method, the separation is achieved on a sub-2 µm particle column, such as an ACQUITY UPLC™ BEH C18 column. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of acetonitrile and water containing a small percentage of formic acid to enhance peak shape and ionization efficiency. researchgate.netnih.gov

For instance, a rapid and selective UPLC method was developed for the simultaneous determination of typhaneoside and Isorhamnetin 3-O-neohesperidoside in rat plasma. researchgate.netnih.gov This method utilized a gradient elution with a flow rate of 0.4 mL/min, demonstrating the efficiency of UPLC in complex biological matrices. researchgate.netnih.gov

Table 1: Example of UPLC Method Parameters for Isorhamnetin 3-O-neohesperidoside Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC™ BEH C18 (e.g., 2.1 mm x 150 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of target analytes |

| Detection | UV (e.g., 254 nm, 355 nm) or Mass Spectrometry |

Coupled Techniques: LC-MS/MS and UPLC-Q-TOF/MS for Profiling and Quantification

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of natural compounds like Isorhamnetin 3-O-neohesperidoside, providing unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of Isorhamnetin 3-O-neohesperidoside in various biological samples. nih.gov This technique operates by selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and then detecting specific product ions in the third quadrupole. This multiple reaction monitoring (MRM) mode ensures high specificity and allows for the detection of the compound at very low concentrations. nih.gov For example, a highly sensitive LC-MS/MS method was established for the determination of Isorhamnetin 3-O-neohesperidoside in rat plasma, achieving a lower limit of quantification of 0.01 μg/mL. nih.gov The method demonstrated linearity over a concentration range of 0.01-10 μg/mL. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is an invaluable technique for the comprehensive metabolic profiling of Isorhamnetin 3-O-neohesperidoside. scispace.comnih.gov This high-resolution mass spectrometry approach provides accurate mass measurements, enabling the confident identification of the parent compound and its metabolites. scispace.comnih.gov In a study investigating the metabolism of Isorhamnetin 3-O-neohesperidoside by human intestinal flora, UPLC-Q-TOF/MS was employed to detect and identify the parent compound and three of its metabolites: isorhamnetin-3-O-glucoside, isorhamnetin, and quercetin (B1663063). scispace.comnih.gov The fragmentation patterns observed in the mass spectra were crucial for elucidating the metabolic pathway, which involved deglycosylation and demethylation. scispace.comnih.gov

Table 2: Mass Spectrometric Data for Isorhamnetin 3-O-neohesperidoside and its Metabolites

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Identification |

| Isorhamnetin 3-O-neohesperidoside | 623.1615 | 315.0508, 477.1034 | Parent Compound |

| Isorhamnetin 3-O-glucoside | 477.1034 | 315.0508, 357.0618, 285.0408 | Metabolite |

| Isorhamnetin | 315.0508 | 300.0269, 271.0242 | Metabolite |

| Quercetin | 301.0353 | 178.9982, 151.0037 | Metabolite |

Application of Advanced Analytical Tools

Beyond the primary separation and detection techniques, other analytical tools play a significant role in the comprehensive analysis of Isorhamnetin 3-O-neohesperidoside.

Thin-Layer Chromatography (TLC) in Screening

While modern chromatographic techniques are dominant, Thin-Layer Chromatography (TLC) remains a useful and cost-effective tool for the initial screening of plant extracts for the presence of flavonoids like Isorhamnetin 3-O-neohesperidoside. mdpi.com Its simplicity and ability to analyze multiple samples simultaneously make it suitable for preliminary qualitative assessments before proceeding with more sophisticated and quantitative methods. mdpi.com

Automated Data Analysis Software for Metabolic Profiling

The large and complex datasets generated by UPLC-Q-TOF/MS necessitate the use of specialized software for efficient and accurate metabolic profiling. Software such as Metabolynx™ can be used to automatically process the raw data, identify potential metabolites based on predicted biotransformations, and compare the metabolic profiles of different samples. scispace.comnih.govoup.com This automated approach significantly accelerates the identification of metabolites of Isorhamnetin 3-O-neohesperidoside. scispace.comnih.govoup.com

Chemometric Approaches for Quality Evaluation

Chemometrics, which involves the use of multivariate statistical analysis, can be applied to the analytical data obtained from techniques like UPLC and LC-MS to evaluate the quality and consistency of plant materials containing Isorhamnetin 3-O-neohesperidoside. By analyzing the entire chromatographic fingerprint, chemometric methods can help to differentiate between samples from different sources, processing methods, or storage conditions, thus ensuring the quality and authenticity of the raw materials.

Biosynthesis and Metabolic Transformations of Isorhamnetin 3 O Neohesperidoside

Flavonoid Biosynthetic Pathways Leading to Isorhamnetin (B1672294)

The backbone of Isorhamnetin 3-O-neohesperidoside, the aglycone isorhamnetin, is synthesized in plants through the well-established flavonoid biosynthetic pathway. This pathway begins with the shikimate pathway, which provides the basic C6-C3 skeleton from phenylalanine. nih.gov Through a series of enzymatic reactions, this precursor is converted into naringenin (B18129), a central intermediate in flavonoid synthesis. nih.gov

From naringenin, the pathway diverges to produce various classes of flavonoids. The formation of flavonols, the class to which isorhamnetin belongs, involves the action of two key enzymes: flavanone (B1672756) 3-dioxygenase (F3D) and flavonol synthase (FS). nih.gov These enzymes catalyze the conversion of naringenin to dihydrokaempferol (B1209521) and then to kaempferol. The immediate precursor to isorhamnetin is quercetin (B1663063). nih.gov Isorhamnetin is subsequently produced from quercetin through a methylation reaction. nih.govwikipedia.org The enzyme flavone (B191248) 3′-O-methyltransferase (FMT) facilitates the transfer of a methyl group from S-adenosyl-L-methionine to the 3'-hydroxyl group of quercetin, yielding isorhamnetin. nih.govresearchgate.net

Table 1: Key Enzymatic Steps in Isorhamnetin Biosynthesis

| Precursor | Enzyme | Product |

|---|---|---|

| Naringenin | Flavanone 3-dioxygenase (F3D), Flavonol synthase (FS) | Kaempferol, Quercetin |

Glycosylation Mechanisms for Neohesperidoside Formation

Once the isorhamnetin aglycone is synthesized, it undergoes glycosylation to form Isorhamnetin 3-O-neohesperidoside. This process involves the attachment of a neohesperidose sugar moiety, which consists of a rhamnose and a glucose unit, to the 3-hydroxyl group of isorhamnetin. In plants, this reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes utilize nucleotide-activated sugars, such as UDP-glucose and UDP-rhamnose, as donor substrates to attach the sugar molecules to the flavonoid backbone. nih.govmdpi.com The formation of the specific disaccharide, neohesperidose, and its attachment to the isorhamnetin aglycone is a multi-step process likely involving more than one specific UGT.

Metabolism by Intestinal Microbiota

When consumed orally, Isorhamnetin 3-O-neohesperidoside, like many other flavonoid glycosides, is not readily absorbed in its intact form. scispace.com Its metabolism is heavily dependent on the enzymatic activities of the gut microbiota. scispace.comoup.com The human body itself lacks the necessary enzymes, such as α-rhamnosidases, to cleave certain sugar linkages present in plant-derived glycosides. scispace.comoup.com

The initial and crucial step in the metabolism of Isorhamnetin 3-O-neohesperidoside by gut bacteria is deglycosylation. nih.govscispace.comoup.com This process involves the sequential removal of the sugar moieties. Studies have shown that Isorhamnetin 3-O-neohesperidoside is first deglycosylated to Isorhamnetin 3-O-glucoside by the cleavage of the rhamnose unit. nih.govscispace.com Subsequently, the glucose unit is removed, yielding the aglycone, isorhamnetin. nih.govscispace.com Different species of intestinal bacteria exhibit varying capabilities in carrying out these transformations. For instance, some bacteria may predominantly produce the aglycone isorhamnetin, while others may result in the accumulation of the intermediate, isorhamnetin 3-O-glucoside. nih.gov

Following the removal of the sugar groups, the resulting isorhamnetin aglycone can undergo further biotransformation by the intestinal microbiota. nih.govscispace.com One significant metabolic reaction is the demethylation of isorhamnetin at the 3'-position, which converts it back to its precursor, quercetin. nih.govscispace.com This demethylation step highlights the intricate interplay between different metabolic pathways within the gut microbiome.

Table 2: Metabolic Transformations of Isorhamnetin 3-O-neohesperidoside by Gut Microbiota

| Parent Compound | Metabolic Process | Metabolite(s) | Bacterial Involvement |

|---|---|---|---|

| Isorhamnetin 3-O-neohesperidoside | Deglycosylation | Isorhamnetin 3-O-glucoside, Isorhamnetin | Various gut bacteria (e.g., Escherichia sp., Enterococcus sp.) nih.gov |

The biotransformation of Isorhamnetin 3-O-neohesperidoside by the gut microbiota is critical for its absorption and subsequent biological activity. scispace.com The metabolites produced, such as isorhamnetin and quercetin, are more readily absorbed in the intestines than the original glycoside. nih.gov These absorbed metabolites are then the compounds that exert systemic effects in the body.

The composition of an individual's gut microbiota can significantly influence the metabolic profile of Isorhamnetin 3-O-neohesperidoside, leading to interpersonal variations in its bioactivity. nih.gov The presence and abundance of specific bacterial species with deglycosylation and demethylation capabilities will determine the extent and rate of formation of the bioactive aglycones, isorhamnetin and quercetin. nih.gov For example, bacteria such as Escherichia sp. have been shown to be capable of converting Isorhamnetin 3-O-neohesperidoside into significant amounts of the isorhamnetin aglycone and smaller quantities of quercetin. nih.gov In contrast, other bacteria like Enterococcus sp. may only produce minor amounts of the intermediate isorhamnetin-3-O-glucoside. nih.gov Therefore, the metabolic potential of the gut microbiome is a key determinant of the in vivo effects of Isorhamnetin 3-O-neohesperidoside. scispace.com The bioactivity of the resulting metabolites, including isorhamnetin and quercetin, has been a subject of extensive research, with studies pointing to their potential roles in various physiological processes. nih.govnih.gov

Mechanistic Insights into the Biological Activities of Isorhamnetin 3 O Neohesperidoside Pre Clinical Investigations

Antioxidant and Radical Scavenging Mechanisms

The antioxidant activity of Isorhamnetin (B1672294) 3-O-neohesperidoside is attributed to a range of mechanisms, from direct interaction with reactive oxygen species to the modulation of cellular antioxidant systems.

Isorhamnetin 3-O-neohesperidoside has demonstrated the ability to inhibit lipid peroxidation, a critical process in cellular injury where free radicals attack lipids in cell membranes, leading to cell damage. Research has determined that the compound exhibits inhibitory activity toward lipid peroxidation with a half-maximal inhibitory concentration (IC50) value of 0.6 mM. nih.govtandfonline.com This suggests a protective role against oxidative damage to cellular membranes.

The compound is an effective scavenger of free radicals. Its activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical has been quantified in several studies. One study found that Isorhamnetin 3-O-neohesperidoside scavenges ABTS+• free radicals in a concentration-dependent manner, with an IC50 value of 0.06 mg/mL. medchemexpress.com Another investigation reported an IC50 of 96 µM in an ABTS radical scavenging assay. researchgate.net This scavenging ability is attributed to its capacity to donate a hydrogen atom, thereby neutralizing the reactive radical species. nih.govresearchgate.net

Isorhamnetin 3-O-neohesperidoside modulates the activity of key enzymes involved in the production of reactive oxygen species. It has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals and uric acid. nih.govresearchgate.net The IC50 for xanthine oxidase inhibition has been reported to be 48.75 μg/mL. medchemexpress.com

Furthermore, the compound is an effective scavenger of superoxide anions, which are precursors to other more potent reactive oxygen species. Studies have shown that it scavenges superoxide anions with an IC50 of 30 μg/mL. medchemexpress.com This dual action of inhibiting ROS production and scavenging existing radicals highlights its significant potential in mitigating oxidative stress. researchgate.netmdpi.com

Beyond direct scavenging and enzyme inhibition, Isorhamnetin 3-O-neohesperidoside enhances the cell's own antioxidant defenses. Microarray analysis has revealed that the compound upregulates the transcription of several genes related to the antioxidant system. nih.govresearchgate.net Specifically, an increased expression of heme oxygenase 2 (HMOX2) and thioredoxin-like (TXNL) has been observed following incubation with the compound. nih.govtandfonline.com This indicates an ability to bolster cellular resilience against oxidative stress.

Through its various antioxidant mechanisms, Isorhamnetin 3-O-neohesperidoside protects cells from damage induced by oxidative stress. nih.gov It has been reported to guard against H2O2-induced genotoxicity and DNA damage caused by hydroxyl radicals. While direct studies on its effect on retinal pigment epithelial (RPE) cells are focused on its aglycone, isorhamnetin, the collective evidence for Isorhamnetin 3-O-neohesperidoside points to a broad cytoprotective effect against oxidative insults in various cell types.

Antigenotoxic and DNA Protective Activities

Isorhamnetin 3-O-neohesperidoside exhibits significant antigenotoxic and DNA protective effects. It has been shown to protect pKS plasmid DNA against damage induced by hydroxyl radicals. nih.govtandfonline.com Furthermore, it demonstrates an inhibitory effect on genotoxicity induced by hydrogen peroxide (H2O2). nih.govresearchgate.net

The protective mechanism also involves the modulation of gene expression related to DNA repair pathways. Following incubation with Isorhamnetin 3-O-neohesperidoside, microarray analysis showed upregulation of several DNA repair genes, including X-ray repair cross complementing 4 (XPC), DNA polymerase delta 1 (POLD1), DNA polymerase delta 2 (POLD2), proliferating cell nuclear antigen (PCNA), DNA damage inducible transcript 3 (DDIT3), apurinic/apyrimidinic endodeoxyribonuclease 1 (APEX), and DNA ligase 4 (LIG4). nih.govtandfonline.com Additionally, the compound has shown protective effects against the genotoxicity induced by aflatoxin B1 and nifuroxazide. nih.govresearchgate.net These findings provide strong evidence that Isorhamnetin 3-O-neohesperidoside can protect genetic material from damage by enhancing DNA repair mechanisms. nih.gov

Protection against Hydroxyl Radical-Induced DNA Damage (Plasmid DNA, E. coli)

Isorhamnetin 3-O-neohesperidoside, a flavonoid isolated from the leaves of Acacia salicina, has demonstrated significant protective effects against DNA damage induced by hydroxyl radicals. researchgate.netnih.gov The hydroxyl radical (•OH) is a highly reactive oxygen species that can cause damage to virtually all organic biomolecules, including DNA, leading to mutations and cell death. core.ac.uk

In preclinical studies, the protective capacity of Isorhamnetin 3-O-neohesperidoside was evaluated using plasmid DNA and Escherichia coli cultures. researchgate.netnih.gov The compound was shown to effectively shield pKS plasmid DNA from the damaging effects of hydroxyl radicals. researchgate.net This protective action suggests that Isorhamnetin 3-O-neohesperidoside can directly interact with and neutralize these harmful radicals, thereby preventing them from causing strand breaks and other forms of DNA damage. researchgate.net Furthermore, its protective activity was also observed in living E. coli cells, indicating its ability to function within a biological system to mitigate oxidative stress. nih.gov

Inhibition of Genotoxicity Induced by Specific Agents (e.g., H2O2, Aflatoxin B1, Nifuroxazide)

Beyond its general antioxidant capabilities, Isorhamnetin 3-O-neohesperidoside has been shown to possess antigenotoxic properties, specifically inhibiting the DNA-damaging effects of various chemical agents. nih.govnih.gov Genotoxicity refers to the ability of a substance to damage the genetic information within a cell, potentially leading to mutations and cancer.

Studies have demonstrated that Isorhamnetin 3-O-neohesperidoside exhibits a notable inhibitory effect against the genotoxicity induced by hydrogen peroxide (H2O2). researchgate.netnih.govnih.gov H2O2 is a well-known oxidant that can lead to the formation of hydroxyl radicals and subsequently cause significant DNA damage. The compound's ability to counteract H2O2-induced genotoxicity underscores its role in cellular protection against oxidative stress. nih.gov

Furthermore, research using the SOS chromotest assay has revealed that Isorhamnetin 3-O-neohesperidoside can inhibit the genotoxic activity of Aflatoxin B1 (AFB1) and nifuroxazide. nih.govresearchgate.net AFB1 is a potent mycotoxin and a known human carcinogen, while nifuroxazide is a nitrofuran antibiotic. The compound's ability to neutralize the genotoxicity of these agents suggests it may interfere with their metabolic activation or directly scavenge the reactive species they produce. nih.gov

| Genotoxic Agent | Test System | Observed Effect | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H2O2) | Comet Assay | Inhibitory activity toward H2O2-induced genotoxicity | researchgate.netnih.gov |

| Aflatoxin B1 (AFB1) | SOS Chromotest | Inhibitory activity against AFB1-induced genotoxicity | nih.govresearchgate.net |

| Nifuroxazide | SOS Chromotest | Inhibitory activity against nifuroxazide-induced genotoxicity | nih.govresearchgate.net |

Impact on DNA Repair Pathways (e.g., Upregulation of XPC, POLD1, POLD2, PCNA, DDIT3, APEX, LIG4)

Isorhamnetin 3-O-neohesperidoside not only protects DNA from damage but also appears to actively support the cell's own defense and repair mechanisms. researchgate.netnih.gov Analysis of gene expression in response to oxidative stress has shown that treatment with this compound leads to the upregulation of several key genes involved in the DNA repair pathway. researchgate.net

Using cDNA microarray analysis, researchers observed that incubation with Isorhamnetin 3-O-neohesperidoside resulted in increased transcription of a suite of genes critical for identifying and repairing DNA lesions. nih.gov These upregulated genes include:

XPC (Xeroderma Pigmentosum, Complementation Group C): Plays a crucial role in the early stages of nucleotide excision repair (NER), recognizing DNA damage.

POLD1 (DNA Polymerase Delta 1, Catalytic Subunit) and POLD2 (DNA Polymerase Delta 2, Subunit): Components of the DNA polymerase delta complex, which is involved in DNA replication and repair.

PCNA (Proliferating Cell Nuclear Antigen): A key factor in both DNA replication and repair, acting as a scaffold for various proteins at the replication fork.

DDIT3 (DNA Damage Inducible Transcript 3): A gene that is activated in response to DNA damage.

APEX (APEX Nuclease (Multifunctional DNA Repair Enzyme) 1): An enzyme central to the base excision repair (BER) pathway, which corrects single-base DNA damage.

LIG4 (DNA Ligase 4): Essential for the non-homologous end joining (NHEJ) pathway, which repairs double-strand DNA breaks.

The upregulation of these specific genes indicates a broad-based enhancement of the cell's capacity to manage and repair DNA damage, providing a further mechanistic layer to the protective effects of Isorhamnetin 3-O-neohesperidoside against oxidative stress. researchgate.netnih.gov

| Gene | Function in DNA Repair | Reference |

|---|---|---|

| XPC | Damage recognition in Nucleotide Excision Repair (NER) | researchgate.netnih.gov |

| POLD1 | Catalytic subunit of DNA polymerase delta (DNA synthesis) | researchgate.netnih.gov |

| POLD2 | Subunit of DNA polymerase delta | researchgate.netnih.gov |

| PCNA | Processivity factor for DNA polymerases | researchgate.netnih.gov |

| DDIT3 | DNA damage-inducible transcript | researchgate.netnih.gov |

| APEX | AP-endonuclease in Base Excision Repair (BER) | researchgate.netnih.gov |

| LIG4 | DNA ligase in Non-Homologous End Joining (NHEJ) | researchgate.netnih.gov |

Anti-inflammatory Modulations

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6)

Isorhamnetin glycosides have been identified as potent modulators of the inflammatory response through their ability to suppress key pro-inflammatory mediators. nih.gov Chronic inflammation is implicated in a wide range of diseases, and the inhibition of mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is a key therapeutic strategy.

In studies involving isorhamnetin glycosides, a significant inhibition of COX-2, TNF-α, and IL-6 production was observed. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory process. TNF-α and IL-6 are pro-inflammatory cytokines that orchestrate the inflammatory response by recruiting immune cells and promoting further inflammation. For instance, in one study, the isorhamnetin glycoside IGR demonstrated a pronounced suppression of TNF-α production (88.3%), while a crude extract rich in these glycosides showed greater inhibition of IL-6 (59.1%). nih.gov The aglycone, isorhamnetin, has also been shown to reduce the release of pro-inflammatory factors, including TNF-α and IL-6. mdpi.com

Modulation of Inflammatory Signaling Pathways (e.g., ERK, PI3K/Akt, PKCα)

The anti-inflammatory effects of isorhamnetin and its glycosides are mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes. nih.govnih.govnih.gov These pathways, when activated, can lead to the production of the pro-inflammatory mediators discussed previously.

ERK (Extracellular signal-Regulated Kinase): The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular proliferation and inflammation. mdpi.com Studies on isorhamnetin have shown that it can inactivate ERK signaling, which contributes to its protective effects against cellular stress and apoptosis. nih.gov In other contexts, isorhamnetin has been observed to induce the activation of MAPKs, including ERK, suggesting its modulatory role is context-dependent. nih.gov

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is crucial for cell survival, proliferation, and inflammation. mdpi.com Research has indicated that isorhamnetin can inhibit the PI3K/Akt signaling pathway. researchgate.net This inhibition can lead to a downstream reduction in inflammatory responses. nih.gov Conversely, some studies report that isorhamnetin can activate the PI3K/Akt pathway, which is associated with its protective effects in certain cell types. nih.govnih.gov This highlights the complex and multifaceted nature of its interaction with cellular signaling.

Information regarding the direct modulation of the PKCα (Protein Kinase C alpha) pathway by Isorhamnetin 3-O-neohesperidoside specifically is limited in the reviewed literature.

Effects on Macrophage Activation (e.g., RAW 264.7 cells)

Macrophages are central cells in the immune system that, when activated, can drive inflammatory responses by producing large amounts of pro-inflammatory mediators. The modulation of macrophage activation is a key aspect of anti-inflammatory activity.

Pre-clinical studies using the murine macrophage cell line RAW 264.7 have provided insights into the effects of isorhamnetin glycosides. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, an extract containing isorhamnetin glycosides and the pure diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) were shown to significantly suppress the production of nitric oxide (NO). nih.gov NO is a key inflammatory mediator produced by activated macrophages. The suppression of NO production (73.5% by the extract and 68.7% by IGR) occurred without affecting the viability of the cells, indicating a specific anti-inflammatory action rather than general cytotoxicity. nih.gov Additionally, studies on THP-1-derived macrophages have shown that isorhamnetin can inhibit apoptosis induced by oxidized low-density lipoprotein (ox-LDL), a process relevant to inflammatory conditions like atherosclerosis. nih.gov

Investigations into Anti-Cancer Mechanisms (In Vitro and In Vivo Non-Human)

Pre-clinical research has begun to explore the potential anti-cancer activities of Isorhamnetin 3-O-neohesperidoside, a flavonoid glycoside found in various plants. Investigations have focused on its effects on cancer cell viability, proliferation, and the underlying molecular pathways.

In vitro studies have demonstrated that Isorhamnetin 3-O-neohesperidoside exhibits cytotoxic effects against several cancer cell lines. The compound showed potent cytotoxicity against breast ductal carcinoma and colorectal adenocarcinoma (Caco-2) cells at a concentration of 2.47 μg/mL mdpi.comencyclopedia.pubnih.gov. Furthermore, a methanolic extract of Salicornia fruticosa, which contains Isorhamnetin 3-O-neohesperidoside, displayed significant cytotoxic activity against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast cancer (MCF-7) cell lines ekb.eg. In contrast, the compound showed low cytotoxicity in non-cancerous cells, with a reported half-maximal inhibitory concentration (IC50) of 75.6 μg/mL in bone-marrow-derived macrophages mdpi.com.

Table 1: Documented Cytotoxic Activity of Isorhamnetin 3-O-neohesperidoside

| Cell Line | Cancer Type | Finding | Source |

|---|---|---|---|

| Breast Ductal Carcinoma | Breast Cancer | Potent cytotoxicity observed at 2.47 µg/mL. | mdpi.comencyclopedia.pub |

| Caco-2 | Colorectal Adenocarcinoma | Potent cytotoxicity observed at 2.47 µg/mL. | mdpi.comencyclopedia.pub |

| HCT-116 | Human Colorectal Carcinoma | A plant extract containing the compound showed potent cytotoxic activity. | ekb.eg |

The anti-cancer effects of isorhamnetin glycosides, as a class, have been linked to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation mdpi.comencyclopedia.pub. Apoptosis is a critical mechanism that, when dysregulated, contributes to tumor progression mdpi.com. The proposed mechanism involves the generation of reactive oxygen species (ROS) that surpasses a critical threshold within cancer cells, which in turn triggers the mitochondria-dependent apoptosis pathway mdpi.comencyclopedia.pub. This cascade leads to an increased expression of pro-apoptotic genes like Bax, Caspase-9, and Caspase-3, and a corresponding decrease in the expression of the anti-apoptotic gene Bcl-2 mdpi.com.

Isorhamnetin 3-O-neohesperidoside has been identified as a potent inhibitor of the enzyme xanthine oxidase, with a reported IC50 value of 48.75 μg/mL medchemexpress.comcaymanchem.com. It also functions as a scavenger of superoxide anions medchemexpress.comcaymanchem.comresearchgate.net. While direct evidence of its effect on matrix metalloproteinases (MMPs) is limited, studies on closely related compounds suggest a potential for this activity. For instance, isorhamnetin 3-O-glucopyranoside has been shown to have an inhibitory effect on MMP-9 ekb.eg. Similarly, an extract of Calendula officinalis, which contains Isorhamnetin 3-O-neohesperidoside, was found to inhibit MMP-2 activity scispace.com.

The PI3K-Akt-mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer semanticscholar.org. The aglycone form, Isorhamnetin, has been shown to suppress the proliferation of colon cancer cells by inhibiting this specific pathway ijtsrd.comnih.gov. While Isorhamnetin 3-O-neohesperidoside is a naturally occurring glycoside of Isorhamnetin, direct evidence linking its anti-proliferative effects in cancer to the PI3K-Akt-mTOR pathway is not yet firmly established nih.gov. However, research in other areas has connected a group of compounds from Microctis Folium, including Isorhamnetin 3-O-neohesperidoside, with the regulation of the PI3K/Akt/mTOR pathway in the context of hyperlipidemia nih.gov.

Flavonoids can exhibit both antioxidant and pro-oxidant properties, depending on the cellular environment and concentration. While Isorhamnetin 3-O-neohesperidoside is known for its antioxidant activities, such as scavenging free radicals and protecting DNA from oxidative damage, its anti-cancer mechanism may rely on a pro-oxidant effect encyclopedia.pubresearchgate.netresearchgate.net. For the broader class of isorhamnetin glycosides, evidence suggests that the promotion of ROS generation within cancer cells is a key step in triggering mitochondria-dependent apoptosis mdpi.comencyclopedia.pub. This targeted increase in oxidative stress can overwhelm the cancer cell's defense systems, leading to cell death mdpi.com.

Osteoclastogenesis and Bone Resorption Modulation

Contrary to its potential anti-cancer activities, preclinical studies have revealed that Isorhamnetin 3-O-neohesperidoside actively promotes the formation of osteoclasts and enhances bone resorption. Osteoclasts are cells responsible for the breakdown of bone tissue.

In vitro experiments using bone marrow-derived macrophages (BMMs) showed that Isorhamnetin 3-O-neohesperidoside promotes RANKL-induced osteoclastogenesis in a dose-dependent manner medchemexpress.comcaymanchem.com. This was observed through an increase in both the number and area of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are markers for mature osteoclasts medchemexpress.com.

These findings were supported by in vivo studies in mice. Local gingival injection of the compound was found to promote the resorption of crown-covered bone during experimental tooth eruption medchemexpress.comconsensus.appnih.gov. This effect was associated with an increased number of TRAP-positive osteoclasts and an upregulation of RANKL protein expression in the dental follicle medchemexpress.com.

Table 2: Effects of Isorhamnetin 3-O-neohesperidoside on Bone Cells

| Model | Finding | Mechanism/Observation | Source |

|---|---|---|---|

| In Vitro (Bone Marrow-Derived Macrophages) | Promotes osteoclastogenesis. | Dose-dependently increases the number and area of TRAP-positive osteoclasts in the presence of RANKL. | medchemexpress.comcaymanchem.com |

| In Vivo (Mice) | Promotes bone resorption. | Increases the number of TRAP-positive osteoclasts and upregulates RANKL protein expression in the dental follicle. | medchemexpress.com |

Promotion of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-Induced Osteoclastogenesis in Mouse Bone Marrow Macrophages

Isorhamnetin 3-O-neohesperidoside has been identified as a flavonoid glycoside with osteoclastogenic activities caymanchem.comlabchem.com.my. In pre-clinical studies, the compound has been shown to promote the RANKL-induced osteoclastogenesis of mouse bone marrow-derived macrophages (BMMs) caymanchem.comnih.gov. This effect was observed to be concentration-dependent caymanchem.commedchemexpress.com. Research demonstrated that treatment with Isorhamnetin 3-O-neohesperidoside in a range of 1-50 μM for four days dose-dependently increased the number and area of TRAP-positive osteoclasts, which are key cells involved in bone resorption medchemexpress.com.

Upregulation of Osteoclast-Specific Gene Expression (e.g., CTSK, V-ATPase d2, TRAP, NFATc1)

The promotion of osteoclastogenesis by Isorhamnetin 3-O-neohesperidoside is accompanied by the upregulation of several osteoclast-specific genes nih.gov. Scientific investigations have revealed that the compound elevates the mRNA expression of key markers essential for osteoclast function. These include:

Cathepsin K (CTSK): A crucial protease involved in the degradation of bone matrix proteins nih.govnih.gov.

Vacuolar-type H+-ATPase d2 (V-ATPase d2): An essential component for the acidification of the resorption lacuna, which is necessary for bone mineral dissolution nih.govnih.gov.

Tartrate-resistant acid phosphatase (TRAP): A hallmark enzyme of osteoclasts nih.govnih.gov.

Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1): Considered a master regulator for osteoclast differentiation nih.goveurekaselect.com. NFATc1 directly induces the expression of genes like Atp6v0d2 (V-ATPase d2) nih.govresearchgate.net.

Activation of NFATc1, p38, and AKT Signaling Pathways in Osteoclastogenesis

The mechanism by which Isorhamnetin 3-O-neohesperidoside promotes osteoclastogenesis involves the activation of specific signaling pathways downstream of RANKL nih.gov. Studies have shown that the compound enhances the expression of NFATc1, with levels increasing progressively over 1 to 5 days of treatment nih.gov.

Furthermore, Isorhamnetin 3-O-neohesperidoside was found to specifically enhance the phosphorylation levels of p38 and AKT nih.gov. These kinases are part of the mitogen-activated protein kinase (MAPK) and PI3K-AKT signaling cascades, respectively, which are known to be important for osteoclast differentiation nih.gov. Notably, the compound did not appear to affect the P65 (a subunit of NF-κB) or JNK pathways nih.gov. This indicates a multitargeted, yet specific, mechanism of action that promotes RANKL-induced osteoclastogenesis by activating the NFATc1, p38, and AKT signaling pathways nih.gov.

In Vivo Effects on Crown-Covered Bone Resorption in Animal Models

The in vitro osteoclastogenic effects of Isorhamnetin 3-O-neohesperidoside have been corroborated by in vivo animal models nih.gov. In a study involving the lower first molars in mice, the compound was shown to aggravate the resorption of crown-covered bone nih.gov. Administration of Isorhamnetin 3-O-neohesperidoside via gingival injection resulted in an increased number of TRAP-positive osteoclasts in the area medchemexpress.com. This was associated with an upregulation of RANKL protein expression in the crown coverage of the dental follicle, further supporting its role in promoting bone resorption in the context of tooth eruption nih.govmedchemexpress.com.

Other Emerging Biological Activities

Melanin Synthesis Inhibition and Skin Pigmentation Management (e.g., Tyrosinase and MC1R Inhibition, LC3-II Expression)

Isorhamnetin 3-O-neohesperidoside has emerged as a potent dual inhibitor of two key targets in skin pigmentation: tyrosinase (TYR) and the melanocortin 1 receptor (MC1R) nih.govnih.gov. TYR is the rate-limiting enzyme in melanin synthesis, while MC1R is a pivotal receptor in regulating the function of melanocytes nih.govresearchgate.net.

In vitro validation in B16 melanoma cells demonstrated that Isorhamnetin 3-O-neohesperidoside significantly inhibits TYR activity and reduces MC1R expression nih.govresearchgate.net. This dual-inhibition leads to a substantial decrease in melanin content nih.govnih.gov. Furthermore, the compound was found to upregulate the expression of microtubule-associated protein 1 light chain 3-II (LC3-II), which suggests an induction of autophagy nih.govresearchgate.net. These findings highlight that the compound acts through multiple mechanisms—direct enzyme inhibition, receptor downregulation, and autophagy induction—making it a promising candidate for skin pigmentation management nih.govresearchgate.net.

| Parameter | Effect | Quantitative Finding | Reference |

|---|---|---|---|

| Tyrosinase (TYR) Activity | Inhibition | 44.42% reduction | nih.govresearchgate.net |

| Melanocortin 1 Receptor (MC1R) Expression | Reduction | 33.39% decrease | nih.govresearchgate.net |

| Melanin Content | Reduction | 38.7% decrease | nih.govnih.gov |

| LC3-II Expression | Upregulation | 2.1-fold increase vs. control | nih.govresearchgate.net |

Antimicrobial Effects

Isorhamnetin 3-O-neohesperidoside and its aglycone, isorhamnetin, have demonstrated antimicrobial properties in various studies nih.govnih.gov. Research on extracts containing Isorhamnetin 3-O-neohesperidoside has shown a broad spectrum of antibacterial activity against tested strains researchgate.net. Further investigations have pointed to the general antibacterial properties of isorhamnetin-rich extracts nih.gov. The compound has also been noted for its ability to protect cells against the consequences of oxidative stress, which can be relevant in combating microbial-induced damage nih.gov.

Antiviral and Antifungal Properties

Pre-clinical investigations into the antiviral and antifungal properties of Isorhamnetin 3-O-neohesperidoside are limited; however, extensive research on its aglycone, isorhamnetin, provides significant insights into its potential antimicrobial activities.

In the realm of antiviral research, isorhamnetin has demonstrated notable efficacy against various viral pathogens. One study highlighted its potential against the SARS-CoV-2 spike pseudotyped virus. In vitro, isorhamnetin was found to inhibit the entry of this virus into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor, which the virus uses for entry. This interaction effectively blocks the virus from infecting the cells. Furthermore, isorhamnetin has shown activity against the influenza A virus (IAV). Mechanistic studies suggest that it can inhibit the neuraminidase (NA) activity of the H1N1 subtype, which is crucial for the release of new virus particles from infected cells. It has also been observed to suppress the replication of the virus and downregulate the expression of inflammatory factors induced by the infection.

With regard to its antifungal properties, isorhamnetin has been evaluated against several fungal strains. Research has indicated its potential to disrupt the fungal cytoplasmic membrane's permeability. Another proposed mechanism is that it may act as a nonionic surfactant, interfering with the function of native membrane-associated proteins, which ultimately leads to the lysis of the fungal cell.

While these findings on isorhamnetin are promising, it is important to note that the glycosylation of isorhamnetin to form Isorhamnetin 3-O-neohesperidoside can alter its biological activities. Therefore, direct preclinical studies on Isorhamnetin 3-O-neohesperidoside are necessary to fully elucidate its specific antiviral and antifungal mechanisms.

Table 1: Preclinical Antiviral and Antifungal Studies of Isorhamnetin

| Compound | Activity | Target Organism/Virus | Observed Mekanisme |

|---|---|---|---|

| Isorhamnetin | Antiviral | SARS-CoV-2 spike pseudotyped virus | Inhibition of viral entry via binding to ACE2 receptor |

| Isorhamnetin | Antiviral | Influenza A virus (H1N1) | Inhibition of neuraminidase activity, suppression of viral replication |

| Isorhamnetin | Antifungal | Fungal pathogens | Disruption of cytoplasmic membrane permeability, interference with membrane-associated proteins |

Hepatoprotective Mechanisms

The hepatoprotective effects of Isorhamnetin 3-O-neohesperidoside have been suggested in preclinical studies, primarily linked to its antioxidant and anti-inflammatory properties. While direct studies on Isorhamnetin 3-O-neohesperidoside are emerging, research on its aglycone, isorhamnetin, and a related glycoside, isorhamnetin-3-O-galactoside, provides a foundational understanding of its potential mechanisms in protecting the liver.

Isorhamnetin has been shown to protect hepatocytes from oxidative stress by activating the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response, and its activation leads to the increased expression of antioxidant genes, thereby enhancing the cell's ability to combat oxidative damage.

A study on isorhamnetin-3-O-galactoside demonstrated its protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. The administration of this compound was found to reduce the levels of serum aminotransferases, which are markers of liver damage. The protective mechanism involved the augmentation of the antioxidant defense system and the reduction of inflammatory signaling pathways. Specifically, it was observed to enhance the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties, while attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pro-inflammatory enzymes. Furthermore, it was found to reduce the nuclear translocation of NF-κB and c-Jun, transcription factors that play a crucial role in the inflammatory response, while increasing the nuclear level of Nrf2. nih.gov

Isorhamnetin 3-O-neohesperidoside itself has been investigated for its protective effects against genotoxicity induced by aflatoxin B1, a known hepatotoxin. This suggests a potential role in mitigating liver damage caused by such toxins through the inhibition of oxidative stress and protection against DNA damage.

Table 2: Preclinical Hepatoprotective Studies of Isorhamnetin and its Glycosides

| Compound | Model | Key Findings | Potential Mekanisme |

|---|---|---|---|

| Isorhamnetin | In vitro (hepatocytes) | Protection against oxidative stress | Activation of the Nrf2 signaling pathway |

| Isorhamnetin-3-O-galactoside | CCl4-induced liver injury in mice | Reduced serum aminotransferases, enhanced antioxidant defense, reduced inflammation | Upregulation of HO-1, downregulation of iNOS and COX-2, modulation of NF-κB, c-Jun, and Nrf2 pathways |

| Isorhamnetin 3-O-neohesperidoside | Aflatoxin B1-induced genotoxicity | Protection against DNA damage | Inhibition of oxidative stress |

Analgesic Effects (Pre-clinical)

Preclinical studies have begun to explore the analgesic potential of isorhamnetin, the aglycone of Isorhamnetin 3-O-neohesperidoside, suggesting its possible utility in pain management. As of now, there is a lack of direct evidence for the analgesic effects of Isorhamnetin 3-O-neohesperidoside itself.

In a study utilizing a formalin-induced pain model in mice, oral administration of isorhamnetin was found to significantly reduce pain-associated behaviors, particularly in the second phase of the test, which is indicative of inflammatory pain. europeanreview.org This suggests that isorhamnetin may exert its analgesic effects by modulating inflammatory pathways.

Furthermore, the same study investigated the effect of isorhamnetin in a diabetic neuropathy model. The results showed that isorhamnetin administration could reverse the reduced pain threshold associated with this condition, indicating its potential in managing neuropathic pain. europeanreview.org

Mechanistically, the analgesic action of isorhamnetin in the formalin test was found to be counteracted by naloxone, an opioid receptor antagonist. europeanreview.org This suggests that the pain-relieving effects of isorhamnetin may be mediated, at least in part, through the activation of spinal opioid receptors. The study also observed that isorhamnetin could reduce the elevated levels of spinal cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) that are triggered by formalin. europeanreview.org The activation of CREB is known to be involved in the sensitization of pain pathways, and its reduction by isorhamnetin further supports the compound's analgesic potential.

These preclinical findings for isorhamnetin are a strong rationale for future investigations into the specific analgesic properties of Isorhamnetin 3-O-neohesperidoside, to determine if this glycoside form retains or possesses modified analgesic activities.

Table 3: Preclinical Analgesic Studies of Isorhamnetin

| Compound | Pain Model | Key Findings | Proposed Mekanisme |

|---|---|---|---|

| Isorhamnetin | Formalin-induced pain (mice) | Dose-dependent reduction in pain behaviors (second phase) | Activation of spinal opioid receptors, reduction of spinal CREB levels |

| Isorhamnetin | Diabetic neuropathy (mice) | Reversal of reduced pain threshold | Not fully elucidated, but likely involves anti-inflammatory and neuroprotective actions |

Structure Activity Relationship Sar Studies of Isorhamnetin 3 O Neohesperidoside

Contribution of Flavonoid Nucleus Hydroxyl and Methoxy (B1213986) Groups to Activity

The isorhamnetin (B1672294) aglycone is a 3'-O-methylated flavonol, structurally similar to quercetin (B1663063). researchgate.net The specific arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on its core structure is a key determinant of its biological activity.

The antioxidant capacity of flavonoids is significantly influenced by the number and position of phenolic hydroxyl groups. researchgate.net In general, a greater number of phenolic hydroxyl groups leads to stronger radical scavenging activity. researchgate.net The 3'-methoxy group in isorhamnetin, which is a distinguishing feature compared to quercetin (which has a hydroxyl group at this position), has been shown to influence its bioavailability. Methylated flavonoids like isorhamnetin exhibit improved metabolism and absorption compared to their unmethylated parent molecules, leading to higher bioavailability.

The free hydroxyl groups at positions 5 and 7 on the A-ring and the 4' position on the B-ring are crucial for the antioxidant activity of the isorhamnetin nucleus. These groups can donate hydrogen atoms to neutralize free radicals. researchgate.net The methylation at the 3'-position, while potentially reducing the radical scavenging capacity compared to a hydroxyl group, enhances the molecule's stability and lipophilicity, which can facilitate its passage through biological membranes. This modification has been associated with potent biological activities, including anti-inflammatory and antiproliferative effects. nih.gov For instance, isorhamnetin has been shown to inhibit aflatoxin B1-mediated reactive oxygen species more effectively than quercetin in hepatocellular carcinoma cells. nih.gov

Influence of Glycosidic Moiety on Biological Potency

The attachment of a sugar moiety, in this case, neohesperidoside, at the 3-position of the isorhamnetin nucleus significantly modulates its biological properties. Glycosylation is a common modification of flavonoids in nature and affects their solubility, stability, and interaction with cellular targets. nih.govmdpi.com

The presence of the neohesperidoside group at the 3-hydroxyl position generally decreases the in vitro antioxidant capacity compared to the aglycone, isorhamnetin. This is because the 3-hydroxyl group is a key site for radical scavenging, and its blockage by glycosylation reduces this activity. researchgate.net However, this does not mean the glycoside is inactive. Isorhamnetin 3-O-neohesperidoside has demonstrated notable biological effects, such as the ability to inhibit xanthine (B1682287) oxidase and scavenge superoxide (B77818) anions. nih.gov

In some biological contexts, glycosylation can enhance or alter the activity profile. For instance, in a study on the topical anti-inflammatory effects of isorhamnetin glycosides, diglycosides like isorhamnetin-glucosyl-rhamnoside showed greater potential to inhibit ear edema than the aglycone isorhamnetin. nih.gov This suggests that the sugar moiety can influence the pharmacokinetic properties of the molecule, such as its permeability and distribution, leading to enhanced in vivo efficacy. The type and number of sugar units are also important, with diglycosides showing higher anti-inflammatory potential than triglycosides in the same study. nih.gov

Furthermore, Isorhamnetin 3-O-neohesperidoside has been shown to promote RANKL-induced osteoclastogenesis, indicating a role in bone remodeling. mdpi.com This activity is specific to the glycoside and highlights how the sugar moiety can confer unique biological functions not observed with the aglycone alone.